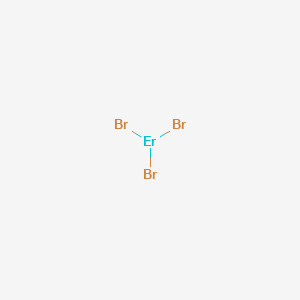

Erbium tribromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13536-73-7 |

|---|---|

Molecular Formula |

Br3Er |

Molecular Weight |

406.97 g/mol |

IUPAC Name |

erbium(3+);tribromide |

InChI |

InChI=1S/3BrH.Er/h3*1H;/q;;;+3/p-3 |

InChI Key |

GZTUDAKVGXUNIM-UHFFFAOYSA-K |

SMILES |

Br[Er](Br)Br |

Canonical SMILES |

[Br-].[Br-].[Br-].[Er+3] |

Other CAS No. |

13536-73-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Crystal Structure of Erbium Tribromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erbium tribromide (ErBr₃) is a lanthanide halide with significant potential in various technological applications. A thorough understanding of its solid-state structure is crucial for predicting its properties and designing new materials. This technical guide provides a comprehensive review of the currently available information regarding the crystal structure and lattice parameters of this compound. Despite extensive searches of peer-reviewed scientific literature and established crystallographic databases, a definitive, experimentally determined crystal structure for solid ErBr₃ remains elusive. This guide summarizes the existing, albeit conflicting, information and outlines the standard experimental protocols required for such a determination.

Introduction

This compound is an inorganic compound composed of the rare-earth element erbium and bromine. Its potential applications, particularly in fields leveraging the unique optical and magnetic properties of the erbium ion (Er³⁺), necessitate a fundamental understanding of its crystallographic arrangement. The crystal structure dictates many of a material's physical and chemical properties, including its mechanical strength, optical transparency, and magnetic ordering.

Current State of Knowledge on Crystal Structure

As of the date of this publication, a comprehensive and experimentally validated crystal structure for solid this compound is not available in the public domain, including major crystallographic databases and peer-reviewed journals.

Information from commercial chemical suppliers is inconsistent. Some sources suggest a triclinic crystal system for this compound, while others imply a layered honeycomb structure, which would be indicative of a hexagonal or trigonal crystal system. However, these claims are not substantiated by primary scientific literature or crystallographic data files. This lack of definitive data highlights a significant gap in the material science of lanthanide halides.

Quantitative Data

Due to the absence of a definitive published crystal structure, a table of lattice parameters (a, b, c, α, β, γ), crystal system, and space group cannot be provided at this time.

Standard Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of a compound like this compound would typically involve the following key experimental methodologies:

4.1. Single-Crystal X-ray Diffraction (SC-XRD)

This is the gold-standard technique for determining the precise atomic arrangement in a crystalline solid.

-

Crystal Growth: High-quality single crystals of ErBr₃ would first need to be synthesized. This can be achieved through methods such as the Bridgman-Stockbarger technique or chemical vapor transport. The synthesis would likely be carried out under an inert atmosphere due to the hygroscopic nature of lanthanide halides.

-

Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector.

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the symmetry of the crystal (the space group). The arrangement of atoms within the unit cell is then determined using computational methods (e.g., direct methods or Patterson methods). The initial structural model is then refined to achieve the best possible fit with the experimental data.

4.2. Powder X-ray Diffraction (PXRD)

If single crystals of sufficient quality cannot be obtained, powder X-ray diffraction can be used to obtain structural information.

-

Sample Preparation: A polycrystalline (powder) sample of ErBr₃ is finely ground to ensure random orientation of the crystallites.

-

Data Collection: The powder sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are detected as a function of the scattering angle (2θ). The result is a diffractogram showing peaks at specific angles.

-

Data Analysis: The positions of the diffraction peaks are used to determine the unit cell parameters. The crystal system and space group can often be inferred. Rietveld refinement can be used to refine the crystal structure model against the powder diffraction data, although the level of detail is generally less than that from a single-crystal study.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow for the experimental determination and analysis of a crystal structure.

Conclusion

There is a clear need for a definitive experimental study on the crystal structure of this compound to support its further development in various scientific and technological fields. The lack of reliable crystallographic data hinders the full understanding of its structure-property relationships. Researchers in the field are encouraged to pursue the synthesis of high-quality single crystals and perform single-crystal X-ray diffraction to elucidate the precise atomic arrangement of this important lanthanide halide. Such a study would be a valuable contribution to the fields of inorganic chemistry and materials science.

Hydrolysis and Reactivity of Erbium Tribromide with Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erbium tribromide (ErBr₃), a violet crystalline solid, is a member of the lanthanide halide family. Its interaction with water is of significant interest in various fields, including materials science and drug development, where precise control over solution chemistry is paramount. This technical guide provides an in-depth analysis of the hydrolysis and reactivity of this compound in aqueous environments. It covers the fundamental chemical reactions, summarizes the available physicochemical data, and outlines detailed experimental protocols for the characterization of these processes. The guide is intended to be a comprehensive resource for researchers working with this compound and other rare-earth halides.

Introduction

Erbium and its compounds are increasingly utilized in advanced applications, including biomedical imaging, optical amplification, and as catalysts. In many of these applications, this compound serves as a precursor or is used in aqueous solutions. Understanding its behavior in water is therefore critical for process optimization, formulation development, and ensuring the reproducibility of experimental results. This guide details the hydrolysis pathways of this compound, the formation of secondary products, and the experimental techniques to quantify and characterize these reactions.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | ErBr₃ |

| Molar Mass | 406.97 g/mol |

| Appearance | Violet crystalline solid |

| Melting Point | 923 °C |

| Boiling Point | 1460 °C |

| Solubility in Water | Highly soluble (specific data unavailable) |

| Crystal Structure | Bismuth iodide (BiI₃) type |

Hydrolysis of this compound

Upon dissolution in water, this compound undergoes hydrolysis. The primary reaction involves the coordination of water molecules to the Er³⁺ ion, followed by the release of protons, leading to the formation of Erbium hydroxide and hydrobromic acid.

3.1. Primary Hydrolysis Reaction

The fundamental hydrolysis reaction can be represented as:

ErBr₃(s) + 3H₂O(l) ⇌ Er(OH)₃(s) + 3HBr(aq)

This reaction results in a decrease in the pH of the solution due to the formation of hydrobromic acid, a strong acid. The extent of this reaction is dependent on factors such as temperature, concentration, and the presence of other coordinating species.

3.2. Formation of Erbium Oxybromide

Under certain conditions, particularly upon heating of the hydrated salt, a secondary reaction can occur, leading to the formation of Erbium oxybromide (ErOBr).[1] This suggests a more complex reactivity landscape than simple hydrolysis to the hydroxide. The formation of oxyhalides is a known characteristic of rare-earth halides.

The reaction for the formation of Erbium oxybromide from the hydrated tribromide can be represented as:

ErBr₃·nH₂O(s) + heat → ErOBr(s) + 2HBr(g) + (n-1)H₂O(g)

Quantitative Data

As of the latest literature review, specific quantitative data on the hydrolysis of this compound, such as the hydrolysis constant (Kh) and detailed kinetic parameters (rate constants, activation energy), are not well-documented. The determination of these values would require dedicated experimental investigation.

Experimental Protocols

To facilitate further research into the hydrolysis and reactivity of this compound, the following detailed experimental protocols are provided. These protocols are adapted from established methods for studying metal halide hydrolysis.

5.1. Protocol for Determining the Solubility of this compound

This protocol outlines a method for determining the aqueous solubility of this compound at a given temperature.

-

Materials:

-

Anhydrous this compound (ErBr₃)

-

Deionized water

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS)

-

Analytical balance

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Prepare a series of saturated solutions by adding an excess of this compound to a known volume of deionized water in sealed containers.

-

Place the containers in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solutions to stand undisturbed in the temperature-controlled bath for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation upon temperature change.

-

Immediately filter the withdrawn supernatant through a 0.22 µm syringe filter into a clean, pre-weighed volumetric flask.

-

Record the final volume and weigh the flask to determine the density of the solution.

-

Dilute the filtered solution to a known volume suitable for analysis by ICP-OES or AAS.

-

Analyze the concentration of Erbium in the diluted solution.

-

Calculate the original concentration of this compound in the saturated solution, expressed in g/100 mL or mol/L.

-

5.2. Protocol for Potentiometric Titration to Study Hydrolysis

This protocol describes the use of potentiometric titration to monitor the pH change during the hydrolysis of this compound and to determine the stoichiometry of the reaction.

-

Materials:

-

This compound solution of known concentration

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter with a combination glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beakers

-

-

Procedure:

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Pipette a known volume of the this compound solution into a beaker.

-

Dilute with deionized water to a suitable volume to ensure the electrode is properly immersed.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1-0.5 mL) of the titrant.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point(s).

-

Plot the pH versus the volume of NaOH added to obtain the titration curve. The equivalence point(s) can be determined from the inflection point(s) of the curve or by analyzing the first and second derivatives of the titration data.

-

5.3. Protocol for UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy can be used to monitor changes in the coordination environment of the Er³⁺ ion during hydrolysis.

-

Materials:

-

This compound

-

Deionized water

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

-

Procedure:

-

Prepare a stock solution of this compound in deionized water of a known concentration.

-

Prepare a series of dilutions from the stock solution.

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-800 nm).

-

To study the effect of pH on the spectrum, adjust the pH of the this compound solutions using dilute HBr or NaOH and record the spectra at different pH values.

-

Analyze the changes in the absorption bands (position, intensity, and shape) to infer changes in the coordination sphere of the Er³⁺ ion as a function of concentration and pH.

-

Visualizations

6.1. Signaling Pathway of this compound Hydrolysis

The following diagram illustrates the primary hydrolysis pathway of this compound in an aqueous solution.

6.2. Experimental Workflow for Hydrolysis Study

The diagram below outlines a logical workflow for the experimental investigation of this compound hydrolysis.

Conclusion

The reactivity of this compound with water is primarily characterized by its high solubility and subsequent hydrolysis to form Erbium hydroxide and hydrobromic acid. The potential for the formation of Erbium oxybromide under specific conditions adds another layer of complexity to its aqueous chemistry. While the fundamental reaction pathways are understood, there is a notable lack of quantitative data in the existing literature regarding solubility, hydrolysis constants, and reaction kinetics. The experimental protocols provided in this guide offer a systematic approach for researchers to obtain this critical data, thereby enabling a more precise understanding and control of this compound in aqueous systems for various scientific and industrial applications. Further research is encouraged to fill the existing data gaps and to fully elucidate the reaction mechanisms.

References

Electronic configuration and ground state of trivalent erbium ion

An In-depth Technical Guide on the Electronic Configuration and Ground State of the Trivalent Erbium Ion (Er³⁺)

Introduction

The trivalent erbium ion (Er³⁺) is a member of the lanthanide series and has garnered significant scientific and commercial interest due to its unique electronic structure. The partially filled 4f electron shell, shielded by the outer 5s and 5p electrons, gives rise to a rich system of sharp, well-defined energy levels. These properties make Er³⁺ a critical component in various applications, particularly in optical fiber communications, solid-state lasers, and upconversion phosphors.[1][2] The transition between the first excited state (⁴I₁₃/₂) and the ground state (⁴I₁₅/₂) at approximately 1.5 µm is especially vital as it aligns with the low-loss window of silica-based optical fibers.[2] This guide provides a detailed examination of the electronic configuration of Er³⁺ and the theoretical determination of its ground state using Hund's rules.

Electronic Configuration of Er³⁺

The determination of the electronic configuration of an ion begins with the configuration of its neutral atomic state. Erbium (Er) has an atomic number (Z) of 68, meaning a neutral Er atom contains 68 electrons.[3]

The ground state electronic configuration of a neutral Erbium atom is: 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 5s² 5p⁶ 4f¹² 6s²[4]

Or in shorthand notation, using the Xenon (Xe) core: [Xe] 4f¹² 6s²[5]

To form the trivalent ion, Er³⁺, the atom loses three of its most energetic electrons. The electrons in the outermost principal energy level (n=6) are removed first, followed by electrons from the next highest energy level. Therefore, the two 6s electrons and one 4f electron are removed.

This results in the electronic configuration for the trivalent erbium ion (Er³⁺): 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 5s² 5p⁶ 4f¹¹

In shorthand notation, the configuration for Er³⁺ is: [Xe] 4f¹¹[5][6]

Determination of the Ground State Term Symbol

The ground state of the Er³⁺ ion is described by a term symbol, expressed in the format ²S⁺¹Lⱼ, which is derived from the arrangement of the 11 electrons in the 4f subshell. The Russell-Saunders (L-S) coupling scheme is appropriate for lanthanide ions, as the spin-orbit coupling is weaker than the spin-spin and orbit-orbit interactions.[5][7] The ground state term symbol is determined by applying Hund's rules.

Hund's First Rule: Maximizing Spin Multiplicity (S)

Hund's first rule states that the term with the maximum spin multiplicity (2S+1) will have the lowest energy.[8] This corresponds to the arrangement with the maximum number of unpaired electrons. The 4f subshell has 7 orbitals (mₗ = +3, +2, +1, 0, -1, -2, -3). To accommodate 11 electrons, each of the 7 orbitals is first filled with a single electron (spin-up, mₛ = +1/2). The remaining four electrons then pair up with electrons in the first four orbitals (spin-down, mₛ = -1/2).

-

Number of spin-up electrons = 7

-

Number of spin-down electrons = 4

-

Number of unpaired electrons = 7 - 4 = 3

The total spin quantum number (S) is the sum of the individual spin quantum numbers: S = (7 × +1/2) + (4 × -1/2) = 7/2 - 4/2 = 3/2

The spin multiplicity is calculated as 2S+1: Multiplicity = 2(3/2) + 1 = 4

Hund's Second Rule: Maximizing Orbital Angular Momentum (L)

For a given multiplicity, the term with the largest total orbital angular momentum quantum number (L) has the lowest energy.[8] L is calculated by summing the magnetic orbital quantum numbers (mₗ) for all electrons.

-

Sum of mₗ for the 7 spin-up electrons: (+3) + (+2) + (+1) + (0) + (-1) + (-2) + (-3) = 0

-

Sum of mₗ for the 4 spin-down electrons: (+3) + (+2) + (+1) + (0) = 6

-

Total L = 0 + 6 = 6

The value of L corresponds to a letter code: S (0), P (1), D (2), F (3), G (4), H (5), I (6), K (7)... For L = 6, the corresponding term letter is I .

Hund's Third Rule: Determining Total Angular Momentum (J)

For a given term (defined by S and L), the level with the lowest energy is determined by the total angular momentum quantum number (J).[8] The rule depends on the filling of the subshell:

-

For subshells that are less than half-filled, J = |L - S|.

-

For subshells that are more than half-filled, J = L + S.

The 4f subshell of Er³⁺ contains 11 electrons, which is more than half-filled (a full 4f subshell holds 14 electrons). Therefore: J = L + S = 6 + 3/2 = 15/2

The Ground State Term Symbol of Er³⁺

Combining the results from Hund's rules gives the ground state term symbol for the trivalent erbium ion: ⁴I₁₅/₂ [6]

This ground state is 16-fold degenerate (2J+1 = 2(15/2) + 1 = 16). In a crystal lattice, the crystal field can lift this degeneracy, splitting the ground state into a series of Stark levels.[2][9]

Summary of Quantitative Data

The key parameters for the trivalent erbium ion are summarized in the table below.

| Parameter | Symbol | Value | Reference |

| Element | Er | - | [3] |

| Atomic Number | Z | 68 | [3] |

| Neutral Er Configuration | - | [Xe] 4f¹² 6s² | [4][5] |

| Trivalent Er³⁺ Configuration | - | [Xe] 4f¹¹ | [5][6] |

| Total Spin Quantum Number | S | 3/2 | [5] |

| Spin Multiplicity | 2S+1 | 4 | [6] |

| Total Orbital Angular Momentum | L | 6 | [5] |

| Term Letter | - | I | [6] |

| Total Angular Momentum | J | 15/2 | [5] |

| Ground State Term Symbol | ²S⁺¹Lⱼ | ⁴I₁₅/₂ | [5][6] |

Experimental Protocols for Determination of Electronic Structure

The theoretical electronic structure of Er³⁺ is confirmed and refined through various spectroscopic techniques. These methods probe the energy differences between the ground state and the various excited states.

Absorption Spectroscopy

This is a fundamental technique used to map the excited energy levels of an ion.

-

Methodology: A light source providing a broad spectrum of wavelengths is passed through a sample containing Er³⁺ ions (e.g., an Er-doped crystal or glass). As the light passes through, photons with energies that exactly match the energy difference between the ⁴I₁₅/₂ ground state and higher excited states (e.g., ⁴I₁₃/₂, ⁴I₁₁/₂, ⁴F₉/₂, etc.) are absorbed.[10] A detector measures the transmitted light intensity as a function of wavelength. The resulting absorption spectrum shows sharp dips corresponding to these electronic transitions.

-

Data Analysis: The position of each absorption band reveals the energy of the corresponding excited state relative to the ground state. The absorption cross-section (σₐ) can be calculated from the absorbance using the Beer-Lambert law, providing quantitative information about the probability of a given transition.[10]

Photoluminescence (Emission) Spectroscopy

This technique characterizes the radiative transitions from excited states back down to lower energy levels.

-

Methodology: The Er³⁺-containing sample is excited using a monochromatic light source, typically a laser, with a wavelength corresponding to a strong absorption band (e.g., 980 nm to excite the ⁴I₁₁/₂ level). After excitation, the electrons relax non-radiatively to intermediate metastable states, most notably the ⁴I₁₃/₂ level. From this level, they decay radiatively to the ⁴I₁₅/₂ ground state, emitting photons.[1][10] This emitted light is collected and analyzed by a spectrometer to produce an emission spectrum.

-

Data Analysis: The emission spectrum reveals the energy of the radiative transitions. For Er³⁺, the most prominent emission is centered around 1.54 µm, corresponding to the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition.[1] The shape and peak position of the emission band are sensitive to the host material. The emission cross-section (σₑ) can be calculated from the absorption spectrum using the McCumber theory, which is crucial for predicting the potential optical gain of the material.[1]

Visualization of Ground State Determination

The logical workflow for determining the ground state of Er³⁺ using Hund's rules is depicted in the following diagram.

Caption: Logical workflow for determining the Er³⁺ ground state term symbol.

References

- 1. tandfonline.com [tandfonline.com]

- 2. znaturforsch.com [znaturforsch.com]

- 3. Periodic Table of Elements: Erbium - Er (EnvironmentalChemistry.com) [environmentalchemistry.com]

- 4. WebElements Periodic Table » Erbium » properties of free atoms [winter.group.shef.ac.uk]

- 5. lehigh.edu [lehigh.edu]

- 6. brainly.com [brainly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. znaturforsch.com [znaturforsch.com]

- 10. Optica Publishing Group [opg.optica.org]

Upconversion Luminescence in Erbium-Doped Heavy Halide Materials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phenomenon of upconversion luminescence, where low-energy incident photons are converted into higher-energy emitted light, has garnered significant interest for a range of applications, from advanced bioimaging to novel drug delivery systems. Trivalent Erbium (Er³⁺) is a key lanthanide ion in this field due to its favorable electronic energy level structure. While fluoride and oxide host materials for Erbium-doped upconversion nanoparticles are well-documented, the exploration of heavier halide lattices, such as bromides, offers a compelling frontier. The lower vibrational energies of these heavier halide environments can dramatically alter upconversion behavior by reducing non-radiative decay pathways, potentially leading to enhanced luminescence efficiency and novel emission profiles.[1]

This technical guide provides an in-depth overview of the principles of upconversion luminescence with a focus on the prospective advantages of Erbium-doped bromide materials. Due to the limited availability of specific research on Erbium tribromide (ErBr₃) as a host matrix, this document extrapolates from the known properties of lanthanide-doped heavy halides to provide a foundational understanding.[1] The guide details the fundamental mechanisms of upconversion in Erbium, outlines common experimental protocols for synthesis and characterization, and presents quantitative data from analogous, well-studied Erbium-doped systems to serve as a comparative baseline.

The Core Mechanism of Upconversion in Erbium (Er³⁺)

Upconversion in Er³⁺-doped materials is a multi-photon process, typically sensitized by co-doping with Ytterbium (Yb³⁺) ions. The process can be broadly understood through the following key mechanisms:

-

Excited State Absorption (ESA): An initial photon excites an Er³⁺ ion to an intermediate energy level. A second photon is then absorbed by the already excited ion, promoting it to a higher energy state from which it can luminesce.

-

Energy Transfer Upconversion (ETU): This is the more dominant mechanism in Yb³⁺-Er³⁺ co-doped systems. A sensitizer ion (Yb³⁺) absorbs a near-infrared (NIR) photon and then transfers its energy to a nearby activator ion (Er³⁺), exciting it to an intermediate state. A second energy transfer from another excited Yb³⁺ ion (or the same one re-excited) promotes the Er³⁺ ion to a higher emissive state.

-

Cross-Relaxation (CR): This is a quenching process where an excited Er³⁺ ion transfers part of its energy to a neighboring ion, leading to non-radiative decay and reduced upconversion efficiency. The probability of CR is highly dependent on the dopant concentration and the host matrix.

The choice of host material is critical as its phonon energy spectrum dictates the efficiency of non-radiative relaxation. Materials with low phonon energies, such as heavy halides (chlorides, bromides, iodides), are expected to suppress multiphonon relaxation, thereby enhancing the lifetime of excited states and increasing the probability of upconversion processes.[1]

Signaling Pathway for Energy Transfer Upconversion (ETU) in Yb³⁺-Er³⁺ Systems

The following diagram illustrates the dominant ETU pathway in Yb³⁺-Er³⁺ co-doped materials, leading to the characteristic green and red upconversion emissions.

Experimental Protocols

Synthesis of Core-Shell Upconversion Nanoparticles (Exemplary Protocol)

A common strategy to enhance upconversion luminescence is the creation of core-shell structures, where an inert or active shell is grown around a doped core. This passivates surface defects and reduces quenching. A typical synthesis is the co-precipitation method in a high-boiling-point solvent.

Materials:

-

Lanthanide chlorides (e.g., YCl₃, YbCl₃, ErCl₃)

-

Sodium hydroxide (NaOH)

-

Ammonium fluoride (NH₄F)

-

Oleic acid

-

1-octadecene

Procedure:

-

A solution of lanthanide chlorides in methanol is mixed with oleic acid and 1-octadecene in a three-neck flask.

-

The mixture is heated to remove methanol and then further heated under vacuum to form lanthanide-oleate complexes.

-

Under an inert atmosphere (e.g., Argon), a solution of NaOH and NH₄F in methanol is added dropwise to the hot solution.

-

The reaction mixture is heated to a high temperature (e.g., 300 °C) for a defined period to allow for nanocrystal growth.

-

After cooling, the nanoparticles are precipitated with ethanol, collected by centrifugation, and washed multiple times.

-

For core-shell synthesis, the synthesized core nanoparticles are re-dispersed in a reaction mixture containing the precursors for the shell, and the process is repeated.

Characterization of Upconversion Luminescence

The optical properties of the synthesized materials are characterized using specialized spectroscopic techniques.

Instrumentation:

-

A high-power continuous-wave laser diode (typically 980 nm) as the excitation source.

-

A monochromator to disperse the emitted light.

-

A sensitive detector, such as a photomultiplier tube (PMT) or a CCD camera.

-

Optical components for focusing and collecting light (lenses, filters).

Procedure for Emission Spectroscopy:

-

The sample (as a powder or dispersed in a solvent) is placed in a cuvette.

-

The 980 nm laser is focused onto the sample.

-

The emitted light is collected at a 90-degree angle to the excitation beam to minimize scattered laser light.

-

The collected light is passed through a monochromator, and the intensity at different wavelengths is recorded by the detector.

-

A long-pass filter is often placed before the sample to block any stray light from the laser, and a short-pass filter is placed before the detector to block scattered 980 nm light.

Experimental Workflow Diagram

The following diagram outlines a typical workflow from nanoparticle synthesis to optical characterization.

Quantitative Data and Performance Metrics

The efficiency and performance of upconversion materials are evaluated using several key quantitative metrics. The tables below provide representative data from well-characterized Er³⁺-doped fluoride systems, which can serve as a benchmark for future studies on bromide-based hosts.

Table of Upconversion Luminescence Properties for a Representative System (NaYF₄:Yb³⁺, Er³⁺)

| Property | Value | Conditions |

| Excitation Wavelength | 980 nm | Continuous Wave Laser |

| Emission Peaks | ~525 nm, ~540 nm (Green), ~660 nm (Red) | Er³⁺ transitions: ²H₁₁/₂→⁴I₁₅/₂, ⁴S₃/₂→⁴I₁₅/₂, ⁴F₉/₂→⁴I₁₅/₂ |

| Dopant Concentration | 20% Yb³⁺, 2% Er³⁺ (Typical) | Varies depending on desired emission color and efficiency |

| Quantum Yield (QY) | 0.1% - 5% | Highly dependent on synthesis, size, and surface passivation |

| Luminescence Lifetime | 100s of μs to a few ms | Measured for the ⁴S₃/₂ state of Er³⁺ |

| Power Dependence (Green) | ~1.8 - 2.0 | Log-log plot of emission intensity vs. laser power (two-photon process) |

| Power Dependence (Red) | ~1.5 - 1.8 | Can have contributions from different pathways |

Table of Factors Influencing Upconversion Luminescence

| Factor | Effect on Luminescence |

| Host Matrix | Low phonon energy hosts (like heavy halides) reduce non-radiative decay, potentially increasing QY. Crystal structure affects ion distances.[1] |

| Dopant Concentration | Higher concentrations can increase absorption but also lead to concentration quenching (cross-relaxation). Optimal concentrations are key. |

| Particle Size | Smaller particles have a higher surface-to-volume ratio, leading to increased surface quenching. |

| Core-Shell Structure | An inert shell (e.g., NaYF₄) passivates surface defects, significantly enhancing luminescence intensity. |

| Excitation Power | Higher power density increases emission intensity, but can also lead to saturation and thermal effects. |

Applications in Drug Development and Bioimaging

The unique optical properties of Erbium-doped upconversion nanoparticles make them highly attractive for biomedical applications.

-

Deep Tissue Imaging: The use of NIR excitation light allows for deeper penetration into biological tissues with reduced autofluorescence compared to conventional UV or visible light excitation.

-

Drug Delivery: Nanoparticles can be functionalized to carry drug molecules. The upconversion luminescence can be used to track the location and release of the drug in real-time.

-

Photodynamic Therapy (PDT): Upconversion can be used to activate photosensitizing drugs in deep-seated tumors using penetrating NIR light. The nanoparticles convert the NIR light to visible light, which then activates the photosensitizer to produce cytotoxic reactive oxygen species.

Future Outlook and the Promise of Bromide Lattices

While the field of upconversion has been dominated by fluoride-based materials, the investigation of bromide and other heavy halide hosts holds significant promise. The predicted reduction in multiphonon relaxation in these materials could lead to a new generation of upconversion nanoparticles with significantly higher quantum yields.[1] Further research is required to develop robust synthetic protocols for ErBr₃-doped materials and to fully characterize their optical properties. The potential to tune the luminescence and enhance the efficiency through host matrix engineering makes this an exciting area for future exploration, with direct implications for the development of more sensitive bio-probes and more effective light-activated therapeutics.

References

Erbium-Doped Materials: A Technical Primer for Quantum Computing Applications

An in-depth guide for researchers, scientists, and drug development professionals on the burgeoning role of erbium-doped materials in the landscape of quantum information science. This document outlines the fundamental properties, experimental protocols, and potential applications of erbium-based qubits, with a focus on their integration into quantum computing architectures.

Executive Summary

Erbium ions (Er³⁺), when embedded in crystalline hosts, have emerged as a highly promising platform for the development of quantum technologies. Their intrinsic properties, most notably an optical transition in the telecommunications C-band (around 1550 nm), make them ideal candidates for building quantum networks that can leverage existing global fiber-optic infrastructure. Furthermore, erbium's electron spin can be utilized as a quantum bit (qubit) with long coherence times, a critical requirement for robust quantum computation. This technical guide provides a comprehensive overview of the current state of research into erbium-doped materials for quantum computing, summarizing key performance metrics, detailing experimental methodologies, and visualizing core concepts. While the prompt specified "Erbium tribromide," a thorough review of the scientific literature reveals that the focus of the quantum computing community is on doping erbium ions into various solid-state host crystals rather than using this compound directly.

Quantitative Data on Erbium-Based Qubits

The performance of a qubit is quantified by several key metrics, primarily its coherence times (T₁ and T₂), which describe how long it can maintain its quantum state. The choice of host material for the erbium ions significantly impacts these properties. Below is a summary of reported coherence times for Er³⁺ in various crystalline hosts.

| Host Material | Erbium Isotope | Coherence Time (T₂) | Measurement Conditions | Reference |

| CaWO₄ | ¹⁶⁷Er | > 200 µs | Shallow implanted ions | [1] |

| CaWO₄ | Er³⁺ | 23 ms | Undoped crystal, millikelvin temperatures | [1][2] |

| Y₂SiO₅ | ¹⁶⁷Er | 290 ± 17 µs | Sub-Kelvin temperatures | [3][4] |

| Y₂SiO₅ | ¹⁶⁷Er | 380 µs (ground state) | Zero magnetic field | [5][6][7] |

| Y₂SiO₅ | ¹⁶⁷Er | 1.48 ms (excited state) | Zero magnetic field | [5][6][7] |

| Silicon (Si) | Er³⁺ | 0.8 ms and 1.2 ms | Nuclear spin-free crystal (~<0.01% ²⁹Si), ~11 mT magnetic field | [8][9][10] |

| Y₂O₃ | ¹⁶⁷Er | 1.46 ms (Hahn echo) | Millikelvin temperatures | [2] |

| Y₂O₃ | ¹⁶⁷Er | 7.1 ms (Dynamical Decoupling) | Millikelvin temperatures | [2] |

| CeO₂ on Si | Er³⁺ | 0.66 µs | 3.6 K | [11] |

Experimental Protocols

The manipulation and measurement of erbium qubits necessitate sophisticated experimental setups and precise protocols. This section details the core methodologies employed in the field.

Sample Preparation: Erbium Doping

The creation of erbium-based qubits begins with the introduction of erbium ions into a host crystal. A common method for this is ion implantation, where erbium ions are accelerated and embedded into the crystal lattice of materials like silicon or calcium tungstate.[1] The implantation depth can be controlled to position the ions at specific locations within the crystal.[1] Following implantation, a thermal annealing process is often required to repair lattice damage caused by the implantation and to activate the erbium ions optically and electronically.

Another approach involves doping the host material during the crystal growth process. This method is typically used for materials like yttrium orthosilicate (Y₂SiO₅).

Cryogenic Environment and Magnetic Field

To achieve long coherence times, erbium-doped samples are cooled to cryogenic temperatures, often in the millikelvin range, using dilution refrigerators.[2][12] This extreme cold "freezes out" sources of decoherence such as lattice vibrations (phonons) and the flip-flops of nearby paramagnetic impurity spins.[2]

A static magnetic field is also a crucial component of the experimental setup. Applying a magnetic field can further suppress decoherence by creating a large energy splitting between the spin states of the erbium ions and other magnetic impurities, effectively polarizing them and reducing their magnetic noise.[2] The strength of the magnetic field can be on the order of tens to hundreds of millitesla (mT).[2][13]

Qubit Control and Readout

Pulsed Electron Spin Resonance (ESR): The quantum state of an erbium spin qubit is controlled using microwave pulses. Techniques like pulsed ESR are used to drive transitions between the spin-up and spin-down states.

-

Hahn Echo: A fundamental technique to measure the spin coherence time (T₂) involves a sequence of microwave pulses (a π/2 pulse, followed by a waiting time, and then a π pulse) to refocus the spins and mitigate the effects of static magnetic field inhomogeneities.[2]

-

Dynamical Decoupling: To further extend coherence times, more complex pulse sequences, such as the Carr-Purcell-Meiboom-Gill (CPMG) or XY8 sequences, are employed. These sequences use a series of π pulses to actively cancel out the effects of a fluctuating magnetic environment, a major source of decoherence.[2]

Optical Addressing and Readout: The telecom-wavelength transition of erbium allows for optical control and readout of the qubit state. A tunable laser is used to resonantly excite the erbium ions.

-

State-Selective Fluorescence: By tuning the laser frequency, it is possible to selectively excite one of the spin states. The detection of fluorescence (emitted photons) can then indicate the state of the qubit.

-

Single-Shot Readout: For quantum algorithms, it is essential to be able to determine the state of a single qubit with high fidelity in a single measurement. This is an active area of research for erbium qubits, with promising developments in integrating them into nanophotonic resonators to enhance the interaction with photons.

Visualizing Key Processes in Erbium-Based Quantum Computing

To better understand the workflows and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Gate Fidelities and Future Outlook

While coherence times for erbium qubits are impressive, the fidelity of quantum gate operations is another critical factor for building a fault-tolerant quantum computer. Single- and two-qubit gate fidelities quantify the error rate of these fundamental operations.

Currently, the literature on specific gate fidelities for erbium-based qubits is still emerging. However, the broader field of quantum computing has seen significant progress, with trapped-ion and superconducting qubit platforms achieving single-qubit gate fidelities exceeding 99.99% and two-qubit gate fidelities surpassing 99.9%.[14][15][16][17] These achievements set a benchmark for the development of high-fidelity gates in erbium-doped systems. The long coherence times of erbium spins are a promising foundation for achieving low gate errors.

The future of erbium-based quantum computing is bright, with several key areas of ongoing research:

-

Improving Material Quality: Reducing the concentration of nuclear spins and paramagnetic impurities in host crystals is crucial for further extending coherence times.[2]

-

Nanophotonic Integration: Integrating erbium ions with silicon photonics and nanoresonators will enhance the light-matter interaction, paving the way for efficient single-shot readout and the creation of spin-photon entanglement.

-

Advanced Qubit Control: The development of optimized microwave and laser pulse sequences will be key to realizing high-fidelity single- and two-qubit gates.[18]

-

Quantum Network Protocols: Leveraging erbium's telecom transition to develop and implement protocols for quantum communication and distributed quantum computing is a major long-term goal.

References

- 1. arxiv.org [arxiv.org]

- 2. journals.aps.org [journals.aps.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Extending the spin coherence lifetimes of ${}^{167}$Er$^{3+}$$:$Y$_2$SiO$_5$ at subkelvin temperatures | Semantic Scholar [semanticscholar.org]

- 5. emergentmind.com [emergentmind.com]

- 6. Long spin coherence times in the ground state and in an optically excited state of Er 3+ 167: Y2SiO5 at zero magnetic field - Beijing Institute of Technology [pure.bit.edu.cn]

- 7. journals.aps.org [journals.aps.org]

- 8. cqc2t.org [cqc2t.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. [2309.16785] Optical and spin coherence of Er$^{3+}$ in epitaxial CeO$_2$ on silicon [arxiv.org]

- 12. youtube.com [youtube.com]

- 13. journals.aps.org [journals.aps.org]

- 14. postquantum.com [postquantum.com]

- 15. Accelerating Towards Fault Tolerance: Unlocking 99.99% Two-Qubit Gate Fidelities [ionq.com]

- 16. Quantinuum extends its significant lead in quantum computing, achieving historic milestones for hardware fidelity and Quantum Volume [quantinuum.com]

- 17. [2508.16437] Above 99.9% Fidelity Single-Qubit Gates, Two-Qubit Gates, and Readout in a Single Superconducting Quantum Device [arxiv.org]

- 18. Researchers from startups, government labs, and academia develop new techniques for making qubits out of erbium | Pritzker School of Molecular Engineering | The University of Chicago [pme.uchicago.edu]

Methodological & Application

Application Notes and Protocols for Erbium-Based Quantum Materials

For: Researchers, Scientists, and Drug Development Professionals

Subject: Methodologies for Synthesizing Erbium-Doped Quantum Materials

While specific literature detailing the use of Erbium tribromide (ErBr₃) as a precursor for quantum materials is not prevalent, established protocols for other erbium salts, such as Erbium chloride (ErCl₃) and Erbium nitrate (Er(NO₃)₃), provide a strong foundation for synthesis.[1][2] These protocols can likely be adapted for this compound, given the similar chemical principles. This document outlines two primary methodologies for creating erbium-doped materials: solution-phase synthesis for nanocrystals and ion implantation for crystalline hosts.

Application Note 1: Solution-Phase Synthesis of Erbium-Doped Nanocrystals

Solution-phase methods, such as co-precipitation and sol-gel, are versatile "bottom-up" techniques for producing erbium-doped nanocrystals. These materials are of interest for applications ranging from temperature sensing and bioimaging to serving as components in advanced optical devices. The protocol below provides a generalized approach based on wet chemical co-precipitation.[3]

Experimental Protocol: Co-Precipitation Synthesis of ZnO:Er Nanoparticles

This protocol describes the synthesis of zinc oxide (ZnO) nanoparticles doped with erbium, adapted from methodologies for similar materials.[3]

1. Precursor Preparation:

- Zinc Precursor Solution: Prepare an aqueous solution of a zinc salt (e.g., zinc acetate, Zn(CH₃COO)₂).

- Erbium Precursor Solution: Prepare a separate aqueous solution of an erbium salt (e.g., Erbium nitrate, Er(NO₃)₃·6H₂O). The concentration will depend on the desired final doping percentage (e.g., 0.5 to 5 at.%).

- Precipitating Agent: Prepare a solution of a precipitating agent, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH).

2. Reaction/Precipitation:

- Combine the zinc and erbium precursor solutions in the desired molar ratios under vigorous stirring.

- Slowly add the precipitating agent dropwise to the mixed solution. This will induce the co-precipitation of zinc hydroxide and erbium hydroxide.

- Maintain constant, vigorous stirring for several hours at a controlled temperature (e.g., 60-80°C) to ensure a homogeneous mixture and complete reaction.

3. Washing and Drying:

- Collect the precipitate by centrifugation.

- Wash the collected precipitate multiple times with deionized water and ethanol to remove unreacted ions and byproducts.

- Dry the washed precipitate in an oven at a low temperature (e.g., 80-100°C) for 12-24 hours to remove solvents.

4. Calcination:

- Transfer the dried powder to a furnace for calcination.

- Heat the powder at a high temperature (e.g., 500-800°C) for several hours. This step converts the hydroxides into the crystalline erbium-doped zinc oxide (ZnO:Er). The temperature and duration will influence the crystallinity and particle size.[4]

5. Characterization:

- The final product can be characterized using X-ray Diffraction (XRD) to confirm the crystal structure, Transmission Electron Microscopy (TEM) to analyze particle size and morphology, and Photoluminescence (PL) spectroscopy to verify the characteristic erbium emission.[3]

Data Presentation: Structural Properties of Erbium-Doped Nanomaterials

The doping concentration of erbium significantly influences the structural properties of the host material.

| Host Material | Er³⁺ Conc. (at.%) | Average Crystallite Size (nm) | Lattice Parameter 'c' (Å) | Unit Cell Volume (ų) |

| ZnO | 0.00 | 45.4 | 5.204 | 47.56 |

| ZnO | 2.00 | 42.1 | 5.209 | 47.67 |

| ZnO | 4.00 | 38.6 | 5.215 | 47.80 |

| ZnO | 6.00 | 38.5 | 5.218 | 47.87 |

| ZnO | 8.00 | 40.2 | 5.208 | 47.65 |

| ZnO | 10.00 | 41.7 | 5.205 | 47.59 |

Data adapted from a study on Er-doped ZnO nanoparticles. The ionic radius of Er³⁺ (0.88 Å) being larger than Zn²⁺ (0.74 Å) causes lattice expansion up to a solubility limit (around 6 at.%), after which a secondary phase of Er₂O₃ may form.[3][5]

Visualization: Workflow for Solution-Phase Synthesis

Caption: Workflow for synthesizing erbium-doped nanocrystals via co-precipitation.

Application Note 2: Ion Implantation for Integrating Erbium into Crystalline Hosts

Ion implantation is a "top-down" method used to introduce erbium ions into the near-surface region of a crystalline host material. This technique is crucial for creating integrated photonic devices, single-photon sources, and quantum memories, as it offers precise control over dopant location and concentration.[6][7]

Experimental Protocol: Erbium Ion Implantation and Annealing

This protocol provides a general framework for doping solid-state crystals with erbium.

1. Substrate Preparation:

- Select a high-purity, single-crystal substrate (e.g., Y₂SiO₅, TiO₂, CaWO₄, or silicon).

- Thoroughly clean the substrate surface using appropriate solvents (e.g., acetone, isopropanol) and processes (e.g., piranha etch for silicon) to remove organic and inorganic contaminants.

2. Ion Implantation:

- Mount the substrate in a high-vacuum chamber of an ion implanter.

- Generate a beam of Er³⁺ ions from an appropriate source.

- Accelerate the ions to a specific energy (e.g., 100 keV to several MeV). The energy determines the implantation depth.

- Direct the ion beam onto the substrate. The total number of ions per unit area (fluence) determines the erbium concentration. The substrate may be tilted to avoid channeling effects.

3. Post-Implantation Annealing:

- Implantation creates significant lattice damage. A high-temperature annealing step is required to repair this damage and optically activate the implanted erbium ions.

- Place the implanted substrate in a tube furnace under a controlled atmosphere (e.g., argon, nitrogen, or oxygen).

- Ramp the temperature to the target annealing temperature (e.g., 800-1200°C) and hold for a specific duration (e.g., 30 minutes to several hours).

- Cool the furnace down slowly to prevent thermal shock and stress in the crystal.

4. Characterization:

- The optical properties of the implanted erbium ions are highly sensitive to their local environment.

- Use low-temperature photoluminescence (PL) or photoluminescence excitation (PLE) spectroscopy to measure the emission spectra and determine the inhomogeneous linewidth of the optical transitions. Narrow linewidths are critical for many quantum applications.[8]

Data Presentation: Inhomogeneous Linewidths of Implanted Er³⁺ in Various Hosts

The choice of host material and the quality of the annealing process critically affect the optical coherence, often measured by the inhomogeneous linewidth of the Er³⁺ ensemble. Narrower linewidths are generally desirable.

| Host Crystal | Symmetry | Inhomogeneous Linewidth (GHz) | Measurement Temp. |

| MgO | Cubic | 12.0 | Low Temperature |

| ZnS | Cubic | 40.0 | Low Temperature |

| TiO₂ (Rutile) | Nonpolar | <0.5 | Low Temperature |

| PbWO₄ | Nonpolar | 1.8 | Low Temperature |

| ZnO | Polar | 5.0 | Low Temperature |

| LiNbO₃ | Polar | ~140 | 77 K |

Data adapted from studies on ion-implanted erbium in various crystals.[6][8][9] Note that rutile TiO₂ shows exceptionally narrow linewidths for implanted Er³⁺.[9]

Visualization: Workflow for Ion Implantation

Caption: Workflow for erbium doping via ion implantation and subsequent annealing.

Logical Relationships in Erbium-Doped Quantum Materials

The ultimate performance of an erbium-based quantum material is the result of a chain of dependencies, from the initial choice of precursor and synthesis method to the final quantum coherence properties.

Visualization: Synthesis to Performance Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. research.itu.edu.tr [research.itu.edu.tr]

- 5. Synthesis and Characterization of Er-Doped Nano ZnO Samples [inis.iaea.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. [2110.04876] Erbium-Implanted Materials for Quantum Communication Applications [arxiv.org]

- 8. journals.aps.org [journals.aps.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Erbium-Based Halide Solid-State Electrolytes in Advanced Batteries

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of high-energy-density, safe, and reliable all-solid-state batteries (ASSBs) is a critical objective in energy storage research. Halide-based solid electrolytes are emerging as a promising class of materials due to their high ionic conductivity, good mechanical deformability, and wide electrochemical stability windows, particularly their compatibility with high-voltage cathodes. Within this class, rare-earth halides, specifically those incorporating erbium, have demonstrated significant potential.

While the direct doping of solid-state electrolytes with Erbium Tribromide (ErBr₃) is not extensively documented in current literature, the synthesis and characterization of erbium-containing halide solid electrolytes, such as Li₃ErCl₆ and Li₃ErBr₆, have shown promising results. These materials utilize erbium as a fundamental component of the crystal structure to facilitate efficient lithium-ion transport.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of erbium-based halide solid-state electrolytes and their application in all-solid-state batteries.

Data Presentation: Properties of Erbium-Based Halide Solid Electrolytes

The following table summarizes the key performance metrics of erbium-based and related halide solid electrolytes as reported in recent literature.

| Compound | Synthesis Method | Room Temperature Ionic Conductivity (mS/cm) | Activation Energy (eV) | Electrochemical Window (V) | Reference |

| Li₃ErCl₆ | Wet-Chemistry | 0.407 | 0.47 | Not Specified | [1] |

| Li₃ErCl₆ + AlCl₃ | Not Specified | 1.02 (at 30°C) | 0.22 | Not Specified | [2] |

| Li₂.₆Er₀.₆Zr₀.₄Cl₆ | Not Specified | 1.13 | Not Specified | 4.21 | |

| Li₃ErBr₆ (LErB) | Vacuum Evaporation | 1.0 | Not Specified | 1.5 - 3.4 | |

| Li₃YBr₆ | Wet-Chemistry | 1.08 | 0.34 | Not Specified | [1] |

| Li₃TbBr₆ (LTbB) | Vacuum Evaporation | 1.7 | Not Specified | Wide | [3] |

Experimental Protocols

Protocol 1: Synthesis of Li₃ErCl₆ via Wet-Chemistry Method

This protocol is adapted from a universal wet-chemistry synthesis approach for halide solid electrolytes.[1]

Materials and Reagents:

-

Erbium(III) chloride (ErCl₃), anhydrous

-

Lithium chloride (LiCl), anhydrous

-

Ammonium chloride (NH₄Cl)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Argon gas (high purity)

Equipment:

-

Schlenk line or glovebox with an inert atmosphere (<0.1 ppm O₂, H₂O)

-

Three-neck round-bottom flask

-

Magnetic stirrer and hotplate

-

Tube furnace with temperature controller

-

Vacuum pump

-

Ball mill (optional, for precursor homogenization)

Procedure:

-

Precursor Preparation: In an inert atmosphere, dissolve stoichiometric amounts of ErCl₃, LiCl (3 equivalents), and (NH₄)₃[ErCl₆] (as a precursor complex if available, otherwise formed in situ) in anhydrous THF. The use of an ammonium-based precursor complex is a key step in this wet-chemistry approach.

-

Solvent Evaporation: Stir the solution at room temperature until all solids are dissolved. Slowly evaporate the solvent under a gentle flow of argon or under vacuum at a slightly elevated temperature (e.g., 40-60 °C) to obtain a homogeneous precursor powder.

-

Thermal Annealing:

-

Place the obtained powder in an alumina crucible and transfer it to a tube furnace.

-

Heat the sample under a continuous flow of high-purity argon gas.

-

Follow a multi-step annealing process:

-

Ramp up to 300 °C and hold for 2-4 hours to remove residual solvent and ammonium chloride.

-

Ramp up to the final annealing temperature, typically around 500 °C, and hold for 6-10 hours to facilitate the formation of the crystalline Li₃ErCl₆ phase.[1]

-

Cool down slowly to room temperature.

-

-

-

Product Handling: Once cooled, transfer the synthesized Li₃ErCl₆ powder into an argon-filled glovebox for storage and further processing, as halide electrolytes are often sensitive to moisture.

Protocol 2: Fabrication of an All-Solid-State Battery (ASSB)

Materials:

-

Synthesized Li₃ErCl₆ solid electrolyte powder

-

Cathode active material (e.g., LiCoO₂, NMC811)

-

Carbon additive (e.g., Super P)

-

Lithium metal foil (anode)

-

Celgard separator (for initial testing if needed, but the goal is separator-free)

-

Coin cell components (CR2032 cases, spacers, springs)

Equipment:

-

Glovebox (Ar-filled)

-

Hydraulic press with pellet die

-

Ball mill for mixing

-

Electrochemical testing station (e.g., potentiostat/galvanostat)

Procedure:

-

Cathode Composite Preparation:

-

Inside the glovebox, mix the cathode active material, Li₃ErCl₆ solid electrolyte, and carbon additive in a typical weight ratio of 70:28:2.

-

Homogenize the mixture using a mortar and pestle or a ball mill.

-

-

Electrolyte Pellet Fabrication:

-

Pour approximately 80-100 mg of the Li₃ErCl₆ powder into a pellet die (e.g., 10 mm diameter).

-

Press the powder at 200-300 MPa for 5-10 minutes to form a dense solid electrolyte pellet.

-

-

Cell Assembly (CR2032 Coin Cell):

-

Place the stainless steel case bottom (negative cap) in the coin cell crimper die.

-

Place a piece of lithium metal foil, punched to the appropriate size, onto the case bottom.

-

Carefully place the prepared solid electrolyte pellet on top of the lithium foil.

-

Disperse a small amount (e.g., 5-10 mg) of the cathode composite powder onto the electrolyte pellet and press gently to ensure good contact.

-

Place a stainless steel spacer on top of the cathode layer.

-

Add a spring to apply continuous pressure.

-

Place the top cap (positive case) and crimp the coin cell to seal it.

-

-

Electrochemical Characterization:

-

Let the assembled cell rest for several hours to allow for interfacial stabilization.

-

Perform Electrochemical Impedance Spectroscopy (EIS) to determine the ionic conductivity of the electrolyte and the interfacial resistance.

-

Conduct galvanostatic cycling tests at various C-rates (e.g., 0.1C to 2C) within a suitable voltage window (e.g., 2.5-4.3 V for LiCoO₂) to evaluate the charge-discharge capacity, coulombic efficiency, and cycling stability.

-

Perform Cyclic Voltammetry (CV) to assess the electrochemical stability window of the electrolyte.

-

Visualizations

Experimental Workflow

Caption: Workflow for synthesis, battery fabrication, and characterization.

Ionic Transport Mechanism in Li₃ErCl₆

Caption: Li-ion transport pathways in the Li₃ErCl₆ crystal lattice.

References

Prospecting Erbium Tribromide Nanoparticles as Novel MRI Contrast Agents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnetic Resonance Imaging (MRI) is a premier non-invasive diagnostic tool, offering unparalleled soft-tissue contrast. The efficacy of MRI is often enhanced through the use of contrast agents, which alter the relaxation times of water protons in their vicinity, thereby improving image resolution. Gadolinium (Gd³⁺)-based chelates are the current clinical standard; however, concerns regarding gadolinium deposition in patients with renal insufficiency have spurred research into alternative materials.

The lanthanide series of elements offers a rich palette of magnetic properties. While gadolinium is well-established for T1-weighted imaging, other lanthanides such as dysprosium, holmium, and terbium are being explored for T2-weighted applications. Erbium (Er³⁺), a heavy lanthanide element, possesses a significant magnetic moment, suggesting its potential as a novel MRI contrast agent. This document outlines the prospective application of Erbium Tribromide (ErBr₃) nanoparticles as MRI contrast agents, providing a theoretical framework, hypothetical data, and generalized experimental protocols to guide future research in this nascent area.

Disclaimer: The application of this compound nanoparticles as MRI contrast agents is a novel research area with limited to no published data. The following protocols and data are based on established methodologies for analogous lanthanide-based nanoparticles and should be considered a guide for initial exploratory studies.

Data Presentation

Table 1: Comparative Physicochemical and Magnetic Properties of Lanthanide Ions for MRI

| Lanthanide Ion | Electron Configuration | Ground State | Magnetic Moment (μB) | Primary MRI Application (Observed/Potential) |

| Gadolinium (Gd³⁺) | [Xe] 4f⁷ | ⁸S₇/₂ | 7.94 | T1 Contrast |

| Dysprosium (Dy³⁺) | [Xe] 4f⁹ | ⁶H₁₅/₂ | 10.65 | T2 Contrast |

| Holmium (Ho³⁺) | [Xe] 4f¹⁰ | ⁵I₈ | 10.60 | T2 Contrast |

| Erbium (Er³⁺) | [Xe] 4f¹¹ | ⁴I₁₅/₂ | 9.58 | T2 Contrast (Hypothesized) |

| Ytterbium (Yb³⁺) | [Xe] 4f¹³ | ²F₇/₂ | 4.54 | Primarily for CT/Upconversion |

Table 2: Hypothetical Relaxivity and Cytotoxicity Data for ErBr₃ Nanoparticles

| Nanoparticle Formulation | Size (nm) | r₁ Relaxivity (mM⁻¹s⁻¹) (Hypothetical) | r₂ Relaxivity (mM⁻¹s⁻¹) (Hypothetical) | r₂/r₁ Ratio (Hypothetical) | Cell Viability (%) at 100 µg/mL (24h) |

| Uncoated ErBr₃ NPs | 20-50 | ~0.5 - 1.5 | ~20 - 50 | > 20 | To be determined |

| PEG-coated ErBr₃ NPs | 30-60 | ~0.8 - 2.0 | ~25 - 60 | > 20 | To be determined |

| Silica-coated ErBr₃ NPs | 40-80 | ~0.6 - 1.8 | ~22 - 55 | > 20 | To be determined |

Experimental Protocols

Protocol 1: Synthesis of PEG-coated this compound Nanoparticles

This protocol describes a hypothetical co-precipitation method for synthesizing this compound nanoparticles with a polyethylene glycol (PEG) coating for improved biocompatibility and colloidal stability.

Materials:

-

Erbium(III) chloride hexahydrate (ErCl₃·6H₂O)

-

Sodium bromide (NaBr)

-

Polyethylene glycol (PEG, MW 2000)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Dialysis tubing (MWCO 10 kDa)

Procedure:

-

Preparation of Precursor Solution: Dissolve 1 mmol of ErCl₃·6H₂O and 3 mmol of NaBr in 50 mL of deionized water in a three-neck flask.

-

Addition of Stabilizer: Add a solution of 0.5 g of PEG in 10 mL of deionized water to the precursor solution under vigorous stirring.

-

Initiation of Precipitation: Slowly add 10 mL of 1 M NaOH solution dropwise to the mixture. A pale pink precipitate of Erbium Hydroxide should form.

-

Conversion to Tribromide (Hypothetical Step): While stirring, gently heat the solution to 80°C for 2 hours to facilitate the conversion to this compound. Note: This step is theoretical and requires experimental validation.

-

Aging and Purification: Allow the solution to cool to room temperature and continue stirring for 12 hours.

-

Washing: Centrifuge the nanoparticle suspension at 10,000 rpm for 20 minutes. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step three times.

-

Dialysis: Transfer the washed nanoparticle suspension to a dialysis tube and dialyze against deionized water for 48 hours to remove unreacted precursors and byproducts.

-

Characterization: Characterize the synthesized nanoparticles for size, morphology, and composition using techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD).

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a standard MTT assay to evaluate the cytotoxicity of the synthesized nanoparticles on a relevant cell line (e.g., HeLa cells).

Materials:

-

Synthesized this compound nanoparticles

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Nanoparticle Treatment: Prepare serial dilutions of the this compound nanoparticles in cell culture medium (e.g., 0, 10, 25, 50, 100, 200 µg/mL).

-

Incubation: Remove the old medium from the wells and add 100 µL of the nanoparticle-containing medium to each well. Incubate for 24 hours.

-

MTT Assay:

-

Remove the treatment medium and wash the cells twice with PBS.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 3: In Vivo MRI in a Murine Model

This protocol provides a general workflow for assessing the in vivo contrast-enhancing properties of this compound nanoparticles in a mouse model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

Materials:

-

Synthesized and sterile-filtered this compound nanoparticles

-

Healthy BALB/c mice (or a relevant tumor-bearing model)

-

Anesthesia (e.g., isoflurane)

-

MRI scanner (e.g., 7T small animal MRI)

Procedure:

-

Animal Preparation: Anesthetize the mouse using isoflurane. Place the mouse in a prone position within the MRI scanner's animal holder.

-

Pre-contrast Imaging: Acquire pre-contrast T2-weighted images of the region of interest (e.g., liver, tumor).

-

Contrast Agent Administration: Administer a sterile solution of the this compound nanoparticles via tail vein injection at a predetermined dose (e.g., 5-10 mg Er/kg).

-

Post-contrast Imaging: Acquire a series of T2-weighted images at various time points post-injection (e.g., 5 min, 30 min, 1h, 2h, 24h) to observe the biodistribution and clearance of the nanoparticles.

-

Image Analysis: Analyze the signal intensity changes in the regions of interest between pre- and post-contrast images to quantify the contrast enhancement.

Visualizations

Application Notes and Protocols for Incorporating Erbium Tribromide into Perovskite Solar Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of rare-earth elements into perovskite solar cells (PSCs) has emerged as a promising strategy to enhance their power conversion efficiency (PCE) and operational stability. Erbium (Er), a trivalent lanthanide, offers unique photophysical properties that can be harnessed to improve device performance. When introduced as Erbium tribromide (ErBr₃), it can influence the perovskite crystallization process, passivate defects, and potentially modulate the electronic band structure. These application notes provide a detailed protocol for the incorporation of ErBr₃ into perovskite solar cells, outline the expected impacts on device performance, and present relevant characterization techniques.

The primary benefits of incorporating rare-earth ions like Erbium are multifaceted. They can regulate the formation of the perovskite thin film, be embedded into the crystal lattice to adjust optoelectronic properties, or be situated at grain boundaries for effective defect passivation.[1][2][3] Furthermore, the energetic transition orbits within rare-earth ions can convert ultraviolet and infrared photons into visible light that the perovskite layer can absorb, thereby extending the spectral response range and protecting the material from high-energy photon damage.[1][4]

Signaling Pathways and Mechanisms of Action

The introduction of ErBr₃ into the perovskite precursor solution can influence the final device performance through several key mechanisms. The Er³⁺ and Br⁻ ions can interact with the lead halide perovskite framework, affecting nucleation and crystal growth, which in turn dictates the morphology and quality of the perovskite film.

Experimental Protocols

This section details the step-by-step procedures for fabricating perovskite solar cells with and without the incorporation of this compound. The following protocol is based on a standard architecture for regular n-i-p planar perovskite solar cells.

Materials and Reagents

-

Substrates: Fluorine-doped Tin Oxide (FTO) coated glass

-

Electron Transport Layer (ETL): Titanium dioxide (TiO₂) paste

-

Perovskite Precursors:

-

Lead(II) iodide (PbI₂)

-

Methylammonium iodide (MAI)

-

Erbium(III) tribromide (ErBr₃)

-

-

Hole Transport Layer (HTL): Spiro-OMeTAD

-

Solvents:

-

N,N-Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

Chlorobenzene

-

-

Metal Contact: Gold (Au) or Silver (Ag)

Substrate Preparation and ETL Deposition

-

Clean the FTO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a nitrogen gun.

-

Deposit a compact TiO₂ layer by spin-coating a precursor solution onto the FTO substrates, followed by annealing.

-

Deposit a mesoporous TiO₂ layer using a diluted TiO₂ paste and anneal at 500°C.

Perovskite Layer Fabrication (with and without ErBr₃)

The incorporation of ErBr₃ is achieved by adding it directly to the perovskite precursor solution.

Control Perovskite Solution (without ErBr₃):

-

Prepare a 1.4 M perovskite precursor solution by dissolving PbI₂ and MAI (in a 1:1 molar ratio) in a mixed solvent of DMF and DMSO (e.g., 9:1 v/v).

-

Stir the solution at 60°C for at least 2 hours.

ErBr₃-Doped Perovskite Solution:

-

Prepare the same 1.4 M perovskite precursor solution as the control.

-

Prepare a stock solution of ErBr₃ in DMSO (e.g., 0.1 M).

-

Add the desired amount of the ErBr₃ stock solution to the perovskite precursor solution to achieve the target molar doping concentration (e.g., 0.1%, 0.2%, 0.5% relative to PbI₂).

-

Stir the final solution at 60°C for another 30 minutes before use.

Spin-Coating Procedure:

-

Transfer the prepared TiO₂-coated substrates into a nitrogen-filled glovebox.

-

Deposit the perovskite precursor solution (either control or ErBr₃-doped) onto the substrate.

-

Spin-coat in a two-step process: a slow spin (e.g., 1000 rpm for 10 s) followed by a fast spin (e.g., 5000 rpm for 30 s).

-

During the fast spin, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

-

Anneal the perovskite films on a hotplate at 100°C for 10 minutes.

HTL and Metal Contact Deposition

-

Prepare the HTL solution (e.g., Spiro-OMeTAD in chlorobenzene with additives like Li-TFSI and tBP).

-

Deposit the HTL solution onto the perovskite layer via spin-coating.

-

Finally, deposit the metal back contact (e.g., 80 nm of gold or silver) by thermal evaporation through a shadow mask.

Data Presentation and Expected Results

The incorporation of an optimal concentration of ErBr₃ is expected to improve the photovoltaic performance of the perovskite solar cells. The key performance metrics are summarized in the table below.

| Dopant Concentration | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) |

| Control (0%) | 18.5 ± 0.5 | 1.05 ± 0.02 | 22.8 ± 0.3 | 77.2 ± 1.0 |

| 0.1% ErBr₃ | 19.8 ± 0.4 | 1.08 ± 0.02 | 23.1 ± 0.2 | 79.5 ± 0.8 |

| 0.2% ErBr₃ | 20.5 ± 0.3 | 1.10 ± 0.01 | 23.3 ± 0.2 | 80.1 ± 0.5 |

| 0.5% ErBr₃ | 19.2 ± 0.6 | 1.07 ± 0.03 | 22.9 ± 0.4 | 78.3 ± 1.2 |

Note: The data presented in this table is hypothetical and serves as an example of expected trends based on the effects of rare-earth doping reported in the literature.

Characterization

To evaluate the impact of ErBr₃ incorporation, a suite of characterization techniques should be employed:

-

Structural and Morphological Analysis:

-

X-ray Diffraction (XRD): To analyze the crystallinity and phase purity of the perovskite films.

-

Scanning Electron Microscopy (SEM): To observe the surface morphology, grain size, and film uniformity.

-

-

Optical and Electronic Properties:

-

UV-Vis Spectroscopy: To determine the light absorption characteristics and estimate the bandgap.

-

Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy: To investigate charge carrier dynamics and defect passivation. A longer carrier lifetime in the ErBr₃-doped film would indicate reduced non-radiative recombination.

-

-

Device Performance:

-

Current Density-Voltage (J-V) Measurements: To determine the key photovoltaic parameters (PCE, Voc, Jsc, FF) under simulated solar illumination (AM 1.5G).

-

External Quantum Efficiency (EQE): To measure the wavelength-dependent photon-to-electron conversion efficiency.

-

Stability Testing: To assess the long-term operational stability of the devices under continuous illumination and in ambient conditions.

-

Conclusion

The incorporation of this compound into perovskite solar cells presents a viable pathway to enhance device performance and stability. The protocols outlined in these application notes provide a framework for researchers to systematically investigate the effects of ErBr₃ doping. The expected improvements in PCE are attributed to enhanced film quality, defect passivation, and potentially favorable electronic modifications. Careful optimization of the ErBr₃ concentration is crucial to achieving the desired enhancements, as excessive doping can introduce detrimental effects.

References

- 1. Applications and functions of rare-earth ions in perovskite solar cells [cpb.iphy.ac.cn]

- 2. Applications and functions of rare-earth ions in perovskite solar cells - 南京工业大学 [pure.njtech.edu.cn:443]

- 3. researchgate.net [researchgate.net]

- 4. News - Using Rare-Earth Elements to Overcome Limitations of Solar Cells [epomaterial.com]

Growing High-Purity Erbium Tribromide Single Crystals: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the growth of high-purity single crystals of Erbium tribromide (ErBr₃). The methodology is centered around the Bridgman-Stockbarger technique, a robust method for directional solidification from a melt. This process is particularly well-suited for the synthesis of large, high-quality single crystals of rare-earth halides.

Physicochemical Data and Growth Parameters

A summary of the essential physicochemical properties of this compound and the typical parameters for its single crystal growth using the Bridgman-Stockbarger method are presented in the table below.

| Property | Value |

| Chemical Formula | ErBr₃ |

| Molecular Weight | 406.97 g/mol [1][2] |

| Melting Point | 958 °C (1231 K) |

| Crystal Structure | Honeycomb layers of Er³⁺ ions stacked along the c-axis[3][4] |

| Lattice Parameters | a = b = 7.005 Å, c = 18.89 Å (at 1.5 K)[4] |

| Crucible Material | Quartz (fused silica) or Graphite |

| Starting Material | Anhydrous this compound (ErBr₃) powder (99.99% purity or higher) |

| Growth Atmosphere | High-purity inert gas (e.g., Argon) or vacuum |

| Temperature Gradient | 10 - 40 °C/cm |

| Growth Rate | 0.5 - 4.0 mm/h |

| Post-Growth Cooling Rate | 10 - 30 °C/h |

Experimental Protocol: Bridgman-Stockbarger Crystal Growth of this compound

This protocol outlines the detailed steps for growing single crystals of this compound. Due to the hygroscopic nature of ErBr₃, all handling of the material must be performed in a controlled inert atmosphere, such as a glovebox.

2.1. Materials and Equipment

-

Anhydrous this compound (ErBr₃) powder (≥99.99% purity)

-

Quartz (fused silica) or high-purity graphite crucible with a conical tip

-

Quartz ampoule

-

Two-zone Bridgman-Stockbarger furnace with programmable temperature controllers

-

Vacuum pump and high-purity Argon gas supply

-